

Application Notes and Protocols: Total Synthesis of (±)-Paniculidine C

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Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B1247875*

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Introduction

Paniculidine C is an indole alkaloid isolated from the plant *Murraya paniculata*. Alkaloids derived from this plant have been reported to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The total synthesis of **Paniculidine C** provides a reliable source of this natural product for further biological investigation and drug discovery efforts. This document outlines a detailed methodology for the total synthesis of (±)-**Paniculidine C**, based on the efficient route developed by Selvakumar and Rajulu. The synthesis involves the formation of a key 2-unsubstituted-1-methoxyindole intermediate, followed by a concise two-step conversion to (±)-Paniculidine B, which is then transformed into (±)-**Paniculidine C**.

Quantitative Data Summary

The following table summarizes the key transformation and reported yields for the total synthesis of (±)-**Paniculidine C**.

Step	Reaction	Product	Yield (%)
1	Synthesis of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde	Intermediate Aldehyde	Not explicitly reported
2	Grignard reaction with methallyl chloride	Intermediate Alcohol	Not explicitly reported
3	Hydroboration-oxidation	(±)-Paniculidine B	88% (over 2 steps from aldehyde)
4	Hydrogenolysis	(±)-Paniculidine C	Not explicitly reported, but typically high-yielding

Experimental Protocols

The following are representative experimental protocols for the key steps in the total synthesis of (±)-**Paniculidine C**.

Protocol 1: Synthesis of (±)-Paniculidine B from 1-methoxy-3-methyl-1H-indole-2-carbaldehyde

- Grignard Reaction:
 - To a stirred solution of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methallylmagnesium chloride (1.2 eq) in THF dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude intermediate alcohol.

- Hydroboration-Oxidation:

- Dissolve the crude alcohol from the previous step in anhydrous THF at 0 °C under an inert atmosphere.
- Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) dropwise to the solution.
- Allow the reaction mixture to stir at room temperature for 4-6 hours.
- Cool the reaction mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
- Stir the mixture at room temperature for 1-2 hours.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (±)-Paniculidine B.

Protocol 2: Synthesis of (±)-**Paniculidine C** from (±)-Paniculidine B

- Hydrogenolysis:

- Dissolve (±)-Paniculidine B (1.0 eq) in methanol in a flask suitable for hydrogenation.
- Add a catalytic amount of 10% palladium on charcoal (Pd/C).
- Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.

- Concentrate the filtrate under reduced pressure to yield (±)-**Paniculidine C**. Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic route for the total synthesis of (±)-**Paniculidine C**.

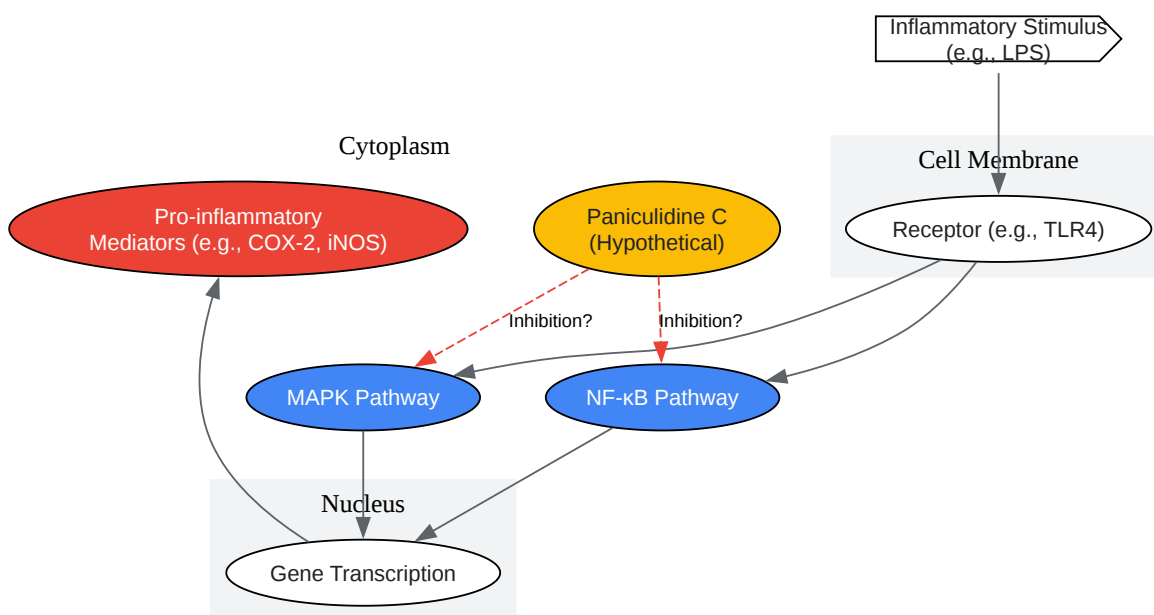


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Caption: Synthetic pathway for (±)-**Paniculidine C**.

Hypothetical Biological Activity Pathway

While the specific biological targets and signaling pathways of **Paniculidine C** are not well-defined, alkaloids from *Murraya paniculata* have shown analgesic and anti-inflammatory properties. The following diagram illustrates a generalized inflammatory signaling pathway that could be modulated by such natural products.



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Caption: Generalized inflammatory signaling pathway.

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